4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes an acetyl group, a methoxy group, and a benzothiazole moiety.
Mechanism of Action
Target of Action
Similar compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been shown to inhibit the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
The compound likely interacts with its target, potentially the COX enzymes, leading to inhibition of these enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway. By inhibiting the COX enzymes, the compound prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever, among other physiological processes .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation . This suggests that the compound may have potential anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 4-acetylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide.
Reduction: Formation of 4-(1-hydroxyethyl)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide.
Substitution: Formation of various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(4-methoxyphenyl)benzamide
- 4-acetyl-N-(3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of both methoxy and dimethyl groups on the benzothiazole ring. This structural feature may enhance its biological activity and specificity compared to other similar compounds. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Biological Activity
4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzamide derivative
- Functional Groups : Acetyl and methoxy groups
- Substituents : A benzothiazole moiety
This structural composition may contribute to its biological activities by influencing interactions with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance:
- Inhibition of Hepatitis B Virus (HBV) :
- Broad-Spectrum Antiviral Effects :
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Inhibition of Tumor Cell Proliferation :
- Mechanisms Involved :
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antiviral (HBV) | Increase A3G levels | |
Antiviral (HIV/HCV) | Broad-spectrum inhibition | |
Anticancer | Induction of apoptosis | |
Tumor Cell Proliferation Inhibition | Cell cycle arrest |
Case Study: Anti-HBV Activity
In a study evaluating the anti-HBV activity of N-phenylbenzamide derivatives, one specific derivative showed significant inhibition against both wild-type and drug-resistant strains of HBV. The study utilized an in vivo model using ducks infected with DHBV (Duck Hepatitis B Virus), demonstrating promising results that warrant further exploration into this class of compounds as potential therapeutic agents against HBV .
Properties
IUPAC Name |
4-acetyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-5-10-15(24-4)16-17(11)25-19(21(16)3)20-18(23)14-8-6-13(7-9-14)12(2)22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQJGPJYDUNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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